molecular formula C10H11IN4 B12630206 N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B12630206
M. Wt: 314.13 g/mol
InChI Key: XSEZVTOPNRSVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a chemical compound with the molecular formula C10H11IN4 and the CAS Number 1057393-53-9 . This specialized small molecule features the [1,2,4]triazolo[4,3-a]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry for its diverse biological activities. Compounds based on this scaffold have been identified as key structures in early-stage drug discovery research, particularly as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) . Furthermore, the triazolopyridine core is recognized as a valuable heterocyclic scaffold in the development of inhibitors for oncology targets, such as the polo-box domain (PBD) of Polo-like kinase 1 (Plk1) , and has more recently emerged as a novel chemotype for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) in the field of cancer immunotherapy . The presence of an iodine atom on the pyridine ring offers a versatile synthetic handle for further structural elaboration and diversification via cross-coupling reactions, making this compound a valuable intermediate or precursor for researchers exploring structure-activity relationships. This product is intended for research and development purposes in a laboratory setting. Intended Use and Handling: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety data should be consulted prior to handling.

Properties

Molecular Formula

C10H11IN4

Molecular Weight

314.13 g/mol

IUPAC Name

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C10H11IN4/c11-8-3-4-15-9(5-8)13-14-10(15)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14)

InChI Key

XSEZVTOPNRSVFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

Preparation Methods

The synthesis of N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the formation of the triazole ring followed by the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Halogen Exchange and Cross-Coupling Reactions

The 7-iodo substituent on the triazolopyridine ring enables participation in palladium-catalyzed cross-coupling reactions. This is exemplified by:

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl boronic acids under Pd catalysis replaces iodine with carbon-based groups. For example:

Compound+Ar-B(OH)2Pd(PPh3)4,base7-Ar-substituted derivative+Byproducts\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{7-Ar-substituted derivative} + \text{Byproducts}

Conditions : Typically performed in solvents like dioxane or THF at 80–100°C with bases such as Na2_2CO3_3 .

Sonogashira Coupling

The iodo group reacts with terminal alkynes to form alkynylated derivatives:

Compound+RC≡CHPd/Cu, PPh37-Alkynyl-substituted product\text{Compound} + \text{RC≡CH} \xrightarrow{\text{Pd/Cu, PPh}_3} \text{7-Alkynyl-substituted product}

Conditions : Requires catalytic PdCl2_2(PPh3_3)2_2, CuI, and a base like Et3_3N in THF .

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the 3-amine position:

Alkylation/Acylation of the Amine

The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides:

Compound+R-XN-alkylated/acylated derivative+HX\text{Compound} + \text{R-X} \rightarrow \text{N-alkylated/acylated derivative} + \text{HX}

Conditions : Performed in polar aprotic solvents (e.g., DMF) with bases like K2_2CO3_3 .

Cyclopropane Ring Modifications

The cyclopropylmethyl group may undergo ring-opening under acidic or oxidative conditions, though this is less common due to its stability .

Functionalization via Hydrogen Bonding

The amine group participates in hydrogen bonding, influencing reactivity in supramolecular assemblies. For example:

  • N–H⋯N interactions with adjacent triazole nitrogen atoms stabilize dimeric structures, as observed in XRD studies of related triazolopyridines .

Dehalogenation

The iodine atom can be reductively removed using Zn/HOAc or catalytic hydrogenation:

CompoundH2/Pd-C7-Deiodinated triazolopyridine\text{Compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{7-Deiodinated triazolopyridine}

Applications : Generates intermediates for further functionalization .

Amine Oxidation

The primary amine is oxidizable to nitroso or nitro groups under strong oxidative conditions (e.g., KMnO4_4), though this may compromise the triazole ring’s integrity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine through its interaction with various protein targets involved in cancer progression:

  • Polo-like Kinase 1 Inhibition: The compound has been evaluated for its ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy. Structure–activity relationship (SAR) studies indicated that modifications to the triazolo-pyridine scaffold can enhance inhibitory potency against Plk1 .
  • Case Study: A specific study reported that derivatives of triazoloquinazolinone, including compounds structurally related to this compound, exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were determined through multiple independent experiments .

Anti-inflammatory Properties

The compound's structural features suggest potential applications in treating inflammatory diseases:

  • JAK Inhibition: Compounds similar to this compound have been identified as Janus kinase (JAK) inhibitors. JAK inhibitors are being explored for their effectiveness in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. The mechanism involves blocking inflammatory signaling pathways that contribute to disease progression .

Comparative Analysis of Related Compounds

To illustrate the potential applications and effectiveness of this compound compared to other similar compounds, the following table summarizes key characteristics and activities:

Compound NameTarget ActivityIC50 (µM)Reference
This compoundPlk1 InhibitorTBD
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridinePlk1 InhibitorTBD
Triazoloquinazolinone DerivativeCancer Cell CytotoxicityTBD
JAK Inhibitor CompoundAnti-inflammatoryTBD

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring and the iodine atom play crucial roles in its binding to these targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key distinguishing features are its 7-iodo substituent and cyclopropylmethyl side chain. Below is a comparative analysis with similar triazolopyridine derivatives:

Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Iodo (7), Cyclopropylmethyl (3) C₁₀H₁₂IN₅ 345.14 g/mol Potential kinase inhibitor; iodine enhances radiolabeling utility
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine Methyl (7) C₇H₈N₄ 148.16 g/mol Intermediate in kinase inhibitor synthesis; improved metabolic stability
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Chloro (7) C₆H₅ClN₄ 168.58 g/mol Antimicrobial activity; halogen enhances electrophilicity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Hydrogenated pyridine ring C₆H₈N₄ 136.16 g/mol Increased solubility; used in CNS-targeting agents

Key Observations:

Substituent Effects: Iodo vs. Methyl/Chloro: The 7-iodo group in the target compound increases molecular weight and polarizability compared to methyl or chloro analogs. This may enhance binding affinity to hydrophobic protein pockets but reduce solubility .

Synthetic Routes :

  • The target compound shares synthetic pathways with analogs, such as amide coupling reactions using [1,2,4]triazolo[4,3-a]pyridin-3-amine precursors. For example, iodination at the 7-position likely follows similar protocols to those used for methyl or chloro derivatives, involving halogenation of pre-functionalized intermediates .

The iodine atom could also enable its use in targeted radiotherapy or as a probe in binding studies .

Biological Activity

N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to a class of compounds known as triazolo-pyridines. These compounds have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which are crucial in various neurological processes and have implications in treating disorders such as schizophrenia and anxiety .

The biological activity of this compound is primarily attributed to its interaction with mGluRs. Allosteric modulation by compounds like this compound enhances receptor function without directly activating the receptor itself. This mechanism allows for a more nuanced modulation of neurotransmission compared to orthosteric agonists.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy and selectivity of this compound. Key findings from various studies include:

  • Substituent Effects : The presence of the cyclopropylmethyl group significantly enhances binding affinity and selectivity for mGluRs compared to other substituents. The iodine atom at the 7-position also plays a critical role in stabilizing the compound's conformation for optimal receptor interaction .
  • Binding Affinity : Preliminary studies indicate that modifications to the triazole ring can lead to variations in binding affinity. For instance, compounds with different alkyl groups at the nitrogen positions showed varying degrees of potency against specific mGluR subtypes .

Biological Activity Data

The following table summarizes key biological activity data for this compound and related compounds:

CompoundTargetIC50 (μM)MechanismNotes
This compoundmGluR0.35PAMHigh selectivity for mGluR5
Related Compound APlk1 PBD2.5InhibitorShows cytotoxic effects in cancer cells
Related Compound BmGluR0.45PAMLess selective than target compound

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotective Effects : In animal models of neurodegenerative diseases, this compound demonstrated significant neuroprotective effects through modulation of glutamate signaling pathways. It reduced excitotoxicity and improved cognitive function in treated subjects .
  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division. In vitro assays showed that certain analogs could induce apoptosis in cancer cell lines while sparing normal cells .

Q & A

What are the common synthetic routes for N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine?

Basic Synthesis Methodology
The synthesis typically involves cyclopropanamine coupling with a pre-functionalized triazolopyridine scaffold. A key step is the introduction of iodine at the 7-position, often achieved via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Cyclopropanamine derivatives are coupled using copper-catalyzed Ullmann-type reactions or palladium-mediated cross-coupling, as seen in analogous triazolopyridine syntheses . For example, highlights cesium carbonate and copper(I) bromide as critical reagents for amine coupling, with reaction optimization at 35°C to minimize side products.

How can reaction yields be optimized during the coupling of cyclopropanamine to the triazolopyridine core?

Advanced Synthesis Consideration
Yield optimization requires careful selection of catalysts, bases, and solvents. demonstrates that cesium carbonate acts as a strong base to deprotonate the amine, while copper(I) bromide facilitates the coupling. Solvent choice (e.g., DMSO or DMF) impacts reaction kinetics, with polar aprotic solvents enhancing nucleophilicity. Advanced protocols may employ microwave-assisted synthesis to reduce reaction times or flow chemistry for scalability . Monitoring via LC-MS ensures intermediate stability, particularly for iodine-containing intermediates prone to degradation.

What spectroscopic techniques are most effective for characterizing this compound?

Basic Analytical Approach
1H/13C NMR and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. The iodine atom’s electronegativity causes distinct deshielding in NMR, particularly for protons near the 7-position. IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹). and emphasize NMR’s role in verifying cyclopropane ring protons (δ 0.5–1.5 ppm) and triazole aromaticity .

How can crystallographic data resolve structural ambiguities in derivatives?

Advanced Analytical Strategy
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry and stereoelectronic effects. details using SC-XRD to validate phosphonate derivatives of triazolopyridines, highlighting the importance of slow evaporation for crystal growth. For iodine-containing analogs, heavy-atom effects improve diffraction quality. Computational modeling (DFT) can supplement experimental data to predict electronic environments .

What in vitro assays are suitable for evaluating biological activity?

Basic Biological Screening
Enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (MTT/XTT) are primary screens. and describe pyrazolopyrimidine derivatives tested against cancer cell lines, using IC50 values to quantify potency. For triazolopyridines, fluorometric assays tracking ATPase or phosphodiesterase activity are common, with iodine’s steric bulk potentially enhancing target selectivity .

How can structure-activity relationships (SAR) guide derivatization?

Advanced Biological Evaluation
Systematic substitution at the 3-amine (cyclopropylmethyl) and 7-iodo positions informs SAR. suggests modifying the cyclopropane ring (e.g., gem-difluorocyclopropane) to enhance metabolic stability. Iodine’s role in halogen bonding can be probed by replacing it with bromine or chlorine, followed by crystallographic analysis of target binding .

What safety protocols are critical during handling?

Basic Safety Guidelines
Use PPE (gloves, goggles, lab coat) and work in a fume hood. and emphasize avoiding skin contact due to potential irritancy. Waste disposal must follow halogenated organic compound protocols, as iodine derivatives may generate toxic byproducts .

How does the compound’s stability vary under different storage conditions?

Advanced Stability Analysis
Stability studies under varying pH, temperature, and light exposure are essential. recommends storage at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored via HPLC, identifies degradation pathways (e.g., deiodination or triazole ring oxidation) .

How can conflicting biological activity data be resolved?

Data Contradiction Analysis
Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. notes that impurities in pyrazolopyrimidine analogs can falsely modulate activity. Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and rigorous QC (HPLC ≥95% purity) mitigate false positives .

What computational tools predict metabolic pathways for this compound?

Advanced Pharmacokinetic Modeling
Software like Schrödinger’s ADMET Predictor or SwissADME models hepatic metabolism, focusing on cytochrome P450 interactions. The cyclopropane ring’s strain may increase susceptibility to oxidative metabolism, while iodine’s size could slow clearance. ’s strategies for triazolopyridine carbonitriles highlight prioritizing derivatives with logP <3 to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.